REACTION_CXSMILES
|
[S:1](=O)(=[O:4])([OH:3])[O-:2].[NH4+:6].[S:7](=O)(=[O:10])([OH:9])[O-:8].[Na+]>[Cl-].[Na+].O>[S:1]([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+:6].[S:7](=[O:8])([OH:10])[O-:9].[NH4+:6].[S:1](=[O:3])=[O:2] |f:0.1,2.3,4.5.6,7.8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
ammonium sulfite
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
ammonium bisulfite
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[NH4+]
|
Name
|
sulfur dioxide
|
Type
|
product
|
Smiles
|
S(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](=O)(=[O:4])([OH:3])[O-:2].[NH4+:6].[S:7](=O)(=[O:10])([OH:9])[O-:8].[Na+]>[Cl-].[Na+].O>[S:1]([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+:6].[S:7](=[O:8])([OH:10])[O-:9].[NH4+:6].[S:1](=[O:3])=[O:2] |f:0.1,2.3,4.5.6,7.8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](=O)(=[O:4])([OH:3])[O-:2].[NH4+:6].[S:7](=O)(=[O:10])([OH:9])[O-:8].[Na+]>[Cl-].[Na+].O>[S:1]([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+:6].[S:7](=[O:8])([OH:10])[O-:9].[NH4+:6].[S:1](=[O:3])=[O:2] |f:0.1,2.3,4.5.6,7.8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
ammonium sulfite
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
ammonium bisulfite
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[NH4+]
|
Name
|
sulfur dioxide
|
Type
|
product
|
Smiles
|
S(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |